molecular formula C11H7ClF3NO2S B1523379 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate CAS No. 1311313-98-0

2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate

Cat. No.: B1523379
CAS No.: 1311313-98-0
M. Wt: 309.69 g/mol
InChI Key: NMHCLVKHPLSXKA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H7ClF3NO2S It is characterized by the presence of a trifluoroethyl group, a chlorinated benzothiophene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate typically involves the reaction of 3-chloro-1-benzothiophene-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be displaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The benzothiophene moiety can participate in redox reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the benzothiophene moiety.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The benzothiophene moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(1-benzothiophen-2-yl)carbamate
  • 2,2,2-Trifluoroethyl N-(3-chlorophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-thienyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate is unique due to the presence of both a trifluoroethyl group and a chlorinated benzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2S/c12-8-6-3-1-2-4-7(6)19-9(8)16-10(17)18-5-11(13,14)15/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHCLVKHPLSXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate
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2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate
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2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate

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